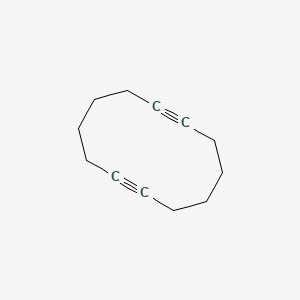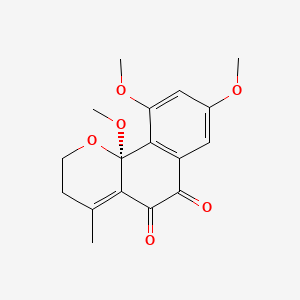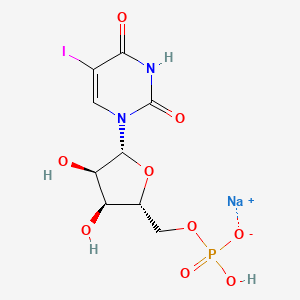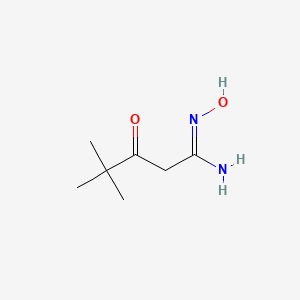
5A-Dihydro testosterone undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5A-Dihydro testosterone undecanoate, also known as dihydrotestosterone undecanoate, is a synthetic androgen and anabolic steroid. It is the C17β undecanoate ester of dihydrotestosterone (DHT). This compound is a prodrug of DHT and is known for its androgenic and anabolic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5A-Dihydro testosterone undecanoate involves the esterification of dihydrotestosterone with undecanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5A-Dihydro testosterone undecanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of dihydrotestosterone alcohol.
Oxidation: Formation of dihydrotestosterone ketone or carboxylic acid.
Substitution: Formation of various substituted dihydrotestosterone derivatives.
Applications De Recherche Scientifique
5A-Dihydro testosterone undecanoate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential use in testosterone replacement therapy and treatment of hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mécanisme D'action
5A-Dihydro testosterone undecanoate exerts its effects by binding to androgen receptors in target tissues. Once bound, it activates the receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including increased muscle mass, bone density, and secondary sexual characteristics. The compound is metabolized in the liver, where it is converted to its active form, dihydrotestosterone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone undecanoate: Another ester of testosterone, used in testosterone replacement therapy.
Dihydrotestosterone: The active form of 5A-Dihydro testosterone undecanoate, with similar androgenic effects.
Nandrolone undecanoate: An anabolic steroid with a different mechanism of action and therapeutic applications
Uniqueness
This compound is unique due to its specific esterification with undecanoic acid, which enhances its oral bioavailability and prolongs its duration of action compared to other androgens. This makes it particularly useful in clinical settings where long-acting androgen therapy is required .
Propriétés
Formule moléculaire |
C30H50O3 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
[(5R,8R,9R,10S,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24+,25-,26-,27+,29+,30+/m1/s1 |
Clé InChI |
AOQIVBOEDICQDB-VITBZYSESA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)









